molecular formula C10H10F2O3 B13393619 Ethyl 3,4-difluoro-2-methoxybenzoate

Ethyl 3,4-difluoro-2-methoxybenzoate

Cat. No.: B13393619
M. Wt: 216.18 g/mol
InChI Key: ABFRRJBUFXQMSJ-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluoro-2-methoxybenzoate (CAS: 948833-75-8) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic compounds are valued for their enhanced stability, lipophilicity, and metabolic resistance compared to non-fluorinated analogs . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s 2025 catalog, likely due to shifts in market demand or challenges in synthesis scalability .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 3,4-difluoro-2-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)8(12)9(6)14-2/h4-5H,3H2,1-2H3

InChI Key

ABFRRJBUFXQMSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-difluoro-2-methoxybenzoate typically involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with groups like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 3,4-difluoro-2-methoxybenzoic acid.

    Reduction: 3,4-difluoro-2-methoxybenzyl alcohol.

    Substitution: 3,4-dihydroxy-2-methoxybenzoate or 3,4-diamino-2-methoxybenzoate.

Scientific Research Applications

Ethyl 3,4-difluoro-2-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,4-Difluoro-2-Methoxybenzoate

The methyl ester analog (CAS: 1326814-82-7) shares the same aromatic substitution pattern but differs in the ester group (methyl vs. ethyl). Key comparisons include:

Property This compound Mthis compound
Molecular Formula C₁₀H₁₀F₂O₃ C₉H₈F₂O₃
Molecular Weight (g/mol) 228.18 214.16
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Lipophilicity (LogP)* ~2.5 (estimated) ~2.0 (estimated)
Commercial Status Discontinued Discontinued

*Lipophilicity estimates based on alkyl chain length differences.

The ethyl ester’s longer alkyl chain confers marginally higher lipophilicity, which may enhance membrane permeability in biological systems. Both compounds are discontinued, suggesting shared challenges in production or niche applications .

Difluorinated Aromatic Esters in Agrochemicals

For example:

  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A herbicide with difluoro-substituted aromatic rings. Its activity relies on fluorine-enhanced stability and target-site binding .
  • Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a methyl ester and methoxy group. The ester group facilitates prodrug activation in plants .

These compounds highlight the role of fluorine and ester groups in optimizing agrochemical efficacy. However, this compound’s lack of a sulfonylurea or triazine moiety limits direct functional comparability .

Fluorinated Nucleoside Analogs

Though unrelated structurally, fluorinated nucleosides like 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) provide insights into fluorine’s biochemical impact. Key parallels include:

  • Metabolic Stability : Fluorine substitution in dFdC reduces enzymatic degradation, prolonging intracellular retention of its active triphosphate form .

Biological Activity

Ethyl 3,4-difluoro-2-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine atoms and a methoxy group on the benzene ring. The fluorine substituents enhance the compound's lipophilicity and may improve its interaction with biological targets, such as enzymes and receptors.

The mechanism of action for this compound is believed to involve:

  • Binding to Biological Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Structural Interactions : The unique arrangement of functional groups enhances its binding affinity and metabolic stability, which are crucial for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against various pathogens.
  • Antiviral Effects : Its potential antiviral properties are under investigation, with initial results indicating effectiveness against certain viral strains.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureUnique Features
Ethyl 3-fluoro-4-methoxybenzoateC11H13F O3Different fluorine positioning affects reactivity.
Ethyl 3-chloro-4-methoxybenzoateC11H13ClO3Chlorine instead of fluorine alters biological activity.
Ethyl 3,5-difluoro-2-methoxybenzoateC11H12F2O3Dual fluorination enhances lipophilicity.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Antiviral Research :
    • In vitro studies indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. Further research is needed to elucidate the precise mechanisms involved.
  • Pharmacological Exploration :
    • Ongoing pharmacological studies are investigating the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression.

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